TMP Exhibits 17% Higher Reactivity Toward Isocyanates Than Pentaerythritol
Under identical pseudo-first-order conditions with phenyl isocyanate, trimethylolpropane demonstrates a measurably higher reaction rate constant (k) than pentaerythritol, attributed to the electron-donating effect of its ethyl substituent [1]. Specifically, kTMP = 0.0819 min⁻¹ versus kPE = 0.0700 min⁻¹, corresponding to a 17% increase in reactivity. This means that in competitive or time-sensitive urethane formations, TMP consumes isocyanate faster, influencing pot life, cure schedules, and the uniformity of network formation.
| Evidence Dimension | Pseudo-first-order rate constant for reaction with phenyl isocyanate |
|---|---|
| Target Compound Data | k = 0.0819 min⁻¹ |
| Comparator Or Baseline | Pentaerythritol (PE): k = 0.0700 min⁻¹ |
| Quantified Difference | TMP is 17% more reactive (Δk = +0.0119 min⁻¹) |
| Conditions | Pseudo first-order kinetics with polyol in high molar excess over phenyl isocyanate; products separated by HPLC and detected by UV absorption; temperature and solvent conditions as per Vadkerti et al., New J. Chem., 2022, 46, 9871-9879. |
Why This Matters
For procurement, this kinetic differentiation means TMP is preferred when faster network build or lower catalyst loading is required, while PE is selected when slower, more controllable gelation is desired.
- [1] Vadkerti, B., Juhász, A., Lakatos, C., Zsuga, M., Kéki, S., Nagy, L. Reactivity of multi-arm polyols towards isocyanates. New J. Chem., 2022, 46, 9871-9879. View Source
